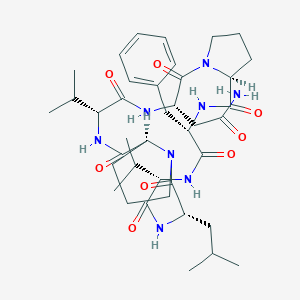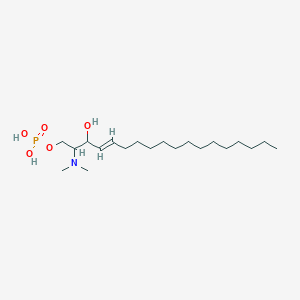
N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide, also known as C646, is a small molecule inhibitor that has been extensively studied in scientific research. It functions as a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, which plays a crucial role in regulating gene expression.
Wirkmechanismus
N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide functions as a competitive inhibitor of the HAT activity of p300/CBP. It binds to the enzyme's catalytic domain and prevents the acetylation of histones, which is necessary for the activation of gene expression. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide is its potency and selectivity as an inhibitor of p300/CBP. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations as well. Its solubility in water is low, which can make it difficult to use in certain experiments. Additionally, its inhibition of other HAT enzymes can lead to off-target effects, which must be taken into account when interpreting experimental results.
Zukünftige Richtungen
There are numerous future directions for the study of N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide. One potential avenue is the development of more potent and selective inhibitors of p300/CBP that can be used in clinical settings. Additionally, further research is needed to elucidate the specific molecular mechanisms by which this compound inhibits cancer cell growth and reduces inflammation. Finally, the potential use of this compound in combination with other drugs for cancer therapy should be explored.
Synthesemethoden
The synthesis of N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide involves a multi-step process that begins with the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-6-methyl-2-pyridinamine to produce the desired product, this compound. The purity of the synthesized product can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide has been extensively studied in scientific research due to its ability to inhibit the HAT activity of p300/CBP. This enzyme plays a crucial role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C17H13ClN2O |
|---|---|
Molekulargewicht |
296.7 g/mol |
IUPAC-Name |
N-(5-chloro-6-methylpyridin-2-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-15(18)8-9-16(19-11)20-17(21)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H,19,20,21) |
InChI-Schlüssel |
ODNFKAORZXLTEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

